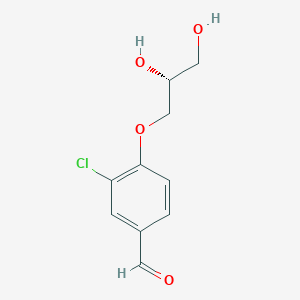

(R)-3-chloro-4-(2,3-dihydroxypropoxy)benzaldehyde

概要

説明

®-3-chloro-4-(2,3-dihydroxypropoxy)benzaldehyde is an organic compound with a complex structure that includes a benzaldehyde core substituted with a chloro group and a dihydroxypropoxy group

準備方法

Synthetic Routes and Reaction Conditions

The preparation of ®-3-chloro-4-(2,3-dihydroxypropoxy)benzaldehyde typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with ®-2,3-dihydroxypropyl derivatives under specific conditions. One common method includes the use of protecting groups to ensure the selective reaction of functional groups. For instance, the reaction of 3-chloro-4-hydroxybenzaldehyde with ®-2,3-dihydroxypropyl derivatives in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production methods for ®-3-chloro-4-(2,3-dihydroxypropoxy)benzaldehyde may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the high quality of the final product .

化学反応の分析

Types of Reactions

®-3-chloro-4-(2,3-dihydroxypropoxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 3-chloro-4-(2,3-dihydroxypropoxy)benzoic acid.

Reduction: Formation of 3-chloro-4-(2,3-dihydroxypropoxy)benzyl alcohol.

Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

科学的研究の応用

Immunosuppressive Agents

One of the notable applications of (R)-3-chloro-4-(2,3-dihydroxypropoxy)benzaldehyde is its role as an intermediate in the synthesis of immunosuppressive agents. Specifically, it is used in the preparation of (2Z,5Z)-5-(3-chloro-4-((R)-2,3-dihydroxypropoxy)benzylidene)-2-(propylimino)-3-(o-tolyl)thiazolidin-4-one. This compound has been reported to exhibit immunosuppressive properties, which could be beneficial in organ transplantation and autoimmune diseases .

Anti-Adipogenic Effects

Research indicates that compounds related to this compound may inhibit adipogenesis in adipocyte cells. A study demonstrated that 3-chloro-4,5-dihydroxybenzaldehyde, closely related to this compound, effectively inhibited fat cell formation in 3T3-L1 cells. This suggests potential applications in obesity treatment and metabolic disorders .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with (R)-3-chloro-1,2-propanediol. This reaction is carried out using standard alkylation methods in solvents such as ethanol or n-propanol at elevated temperatures. The resulting compound can then be crystallized using a mixture of water and a co-solvent .

Data Table: Synthesis Conditions

| Parameter | Details |

|---|---|

| Starting Material | 3-chloro-4-hydroxybenzaldehyde |

| Reagent | (R)-3-chloro-1,2-propanediol |

| Solvent | Ethanol or n-propanol |

| Base Used | Potassium tert-butoxide |

| Temperature Range | 70°C - 100°C |

| Crystallization Solvent | Water + Co-solvent |

| Co-solvent Ratio | 14:1 (water:n-propanol) |

作用機序

The mechanism of action of ®-3-chloro-4-(2,3-dihydroxypropoxy)benzaldehyde involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

Similar Compounds

3-chloro-4-hydroxybenzaldehyde: Lacks the dihydroxypropoxy group, making it less versatile in certain applications.

4-(2,3-dihydroxypropoxy)benzaldehyde: Lacks the chloro group, which can affect its reactivity and biological activity.

Uniqueness

®-3-chloro-4-(2,3-dihydroxypropoxy)benzaldehyde is unique due to the presence of both the chloro and dihydroxypropoxy groups, which confer distinct chemical and biological properties.

生物活性

(R)-3-chloro-4-(2,3-dihydroxypropoxy)benzaldehyde is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

This compound has the molecular formula C10H11ClO4, with a molecular weight of approximately 232.65 g/mol. The compound features a chlorobenzaldehyde structure with a dihydroxypropoxy side chain, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H11ClO4 |

| Molecular Weight | 232.65 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in ethanol |

| LogP | Not available |

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound has been evaluated for its ability to inhibit cell growth and induce apoptosis.

Case Study: Cytotoxicity Assay

A study assessed the cytotoxic effects of the compound on several cancer cell lines using the National Cancer Institute's 60-cell line panel. The results showed that the compound had varying degrees of inhibitory activity across different types of cancer cells.

Table 2: Cytotoxicity Data from NCI-60 Cell Line Panel

| Cell Line | GI50 (µM) | Activity Level |

|---|---|---|

| HOP-62 (Lung) | 0.01 | High |

| HCT-116 (Colon) | 0.03 | High |

| SF-539 (CNS) | 0.01 | High |

| UACC-62 (Melanoma) | 0.22 | Moderate |

The mechanism through which this compound exerts its biological effects may involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. It is hypothesized that the compound interacts with topoisomerase enzymes, leading to DNA damage and subsequent cell death.

Immunosuppressive Activity

Additionally, this compound has been explored for its immunosuppressive properties. A patent describes its use in formulations aimed at reducing immune responses, which could have implications for treating autoimmune diseases or preventing transplant rejection .

Toxicity and Safety Profile

While the biological activities are promising, understanding the safety profile is crucial. According to PubChem, preliminary toxicity data indicate low acute toxicity; however, comprehensive toxicological studies are necessary to establish safe usage parameters .

特性

IUPAC Name |

3-chloro-4-[(2R)-2,3-dihydroxypropoxy]benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4/c11-9-3-7(4-12)1-2-10(9)15-6-8(14)5-13/h1-4,8,13-14H,5-6H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBCRCZEDRZSDA-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Cl)OCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C=O)Cl)OC[C@@H](CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。